molecular formula C18H16N4O3S B6476693 5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 2640979-05-9

5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No. B6476693
CAS RN: 2640979-05-9
M. Wt: 368.4 g/mol
InChI Key: WLDOYNQZOASBGN-UHFFFAOYSA-N
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Description

The compound “5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings including furan, pyrazole, thiophene, and oxazole. The presence of these rings suggests that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to rotate freely around single bonds, leading to a variety of possible conformations. The presence of nitrogen and oxygen atoms in the rings also suggests the possibility of hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all affect its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information, it’s hard to predict these properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use as a pharmaceutical, a dye, or a material in organic electronics .

properties

IUPAC Name

5-(furan-2-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-22-11-12(10-20-22)17-5-4-13(26-17)6-7-19-18(23)14-9-16(25-21-14)15-3-2-8-24-15/h2-5,8-11H,6-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDOYNQZOASBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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